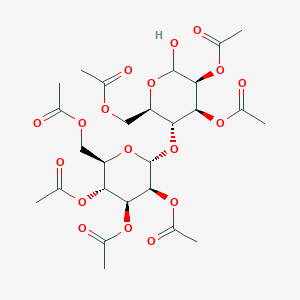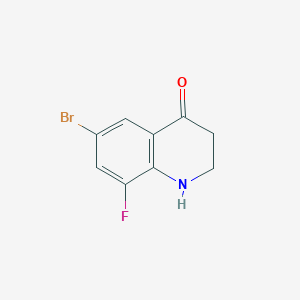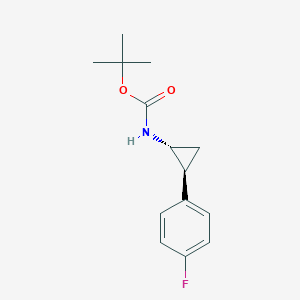![molecular formula C10H13N3O B12848057 (S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chiral compound that features a benzimidazole core, which is a significant structural motif in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield benzimidazole-2-carboxylic acid, while nucleophilic substitution can introduce various functional groups at the aminomethyl position.
Applications De Recherche Scientifique
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Aminobenzimidazole: Contains an amino group at the 2-position, similar to the aminomethyl group in the target compound.
1-(2-Hydroxyethyl)benzimidazole: Features a hydroxyethyl group similar to the ethanol group in the target compound.
Uniqueness
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its chiral nature and the specific arrangement of functional groups, which can lead to distinct biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(1S)-1-[4-(aminomethyl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C10H13N3O/c1-6(14)10-12-8-4-2-3-7(5-11)9(8)13-10/h2-4,6,14H,5,11H2,1H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
BNCVNUWOPAHDAT-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=NC2=C(C=CC=C2N1)CN)O |
SMILES canonique |
CC(C1=NC2=C(C=CC=C2N1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
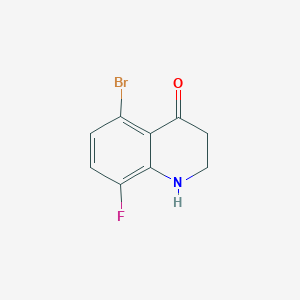
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
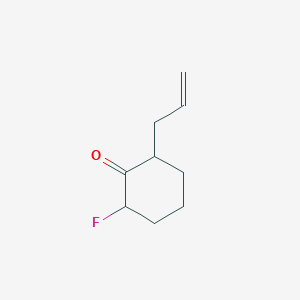
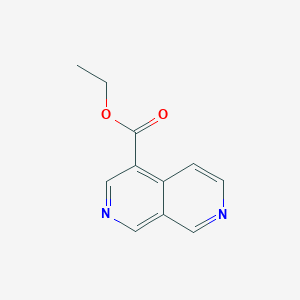
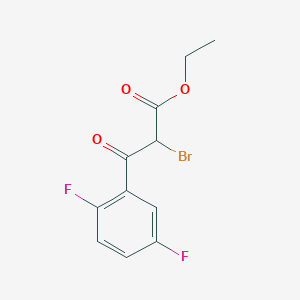
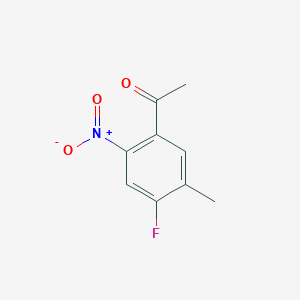
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
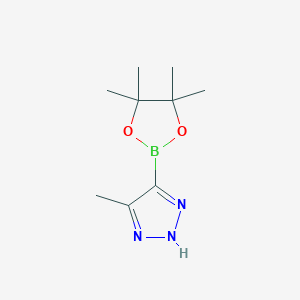
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)
